3-Aminopropane-1-sulfonamide hydrochloride

Description

Properties

IUPAC Name |

3-aminopropane-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O2S.ClH/c4-2-1-3-8(5,6)7;/h1-4H2,(H2,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJRBKKDZRPLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CS(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104458-33-5 | |

| Record name | 1-Propanesulfonamide, 3-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104458-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-aminopropane-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Aminopropane-1-sulfonamide hydrochloride CAS number

An In-Depth Technical Guide to 3-Aminopropane-1-sulfonamide hydrochloride (CAS: 104458-33-5)

Abstract

This technical guide provides a comprehensive overview of 3-Aminopropane-1-sulfonamide hydrochloride, identified by CAS number 104458-33-5.[1][2] As a member of the sulfonamide class of compounds, which have a storied history in medicinal chemistry, this molecule presents significant opportunities for researchers and drug development professionals.[3] Its bifunctional nature, featuring a primary aliphatic amine and a sulfonamide group, makes it a versatile building block for the synthesis of novel chemical entities. This document delves into its physicochemical properties, proposes a logical synthetic pathway, outlines its potential applications in drug discovery, details robust analytical methods for quality control, and provides essential safety and handling protocols. The guide is structured to serve as a practical resource for scientists leveraging this compound in their research endeavors.

Introduction

The Sulfonamide Moiety in Medicinal Chemistry

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern pharmacology. Historically, sulfonamides were the first class of synthetic antimicrobial agents to be widely used, revolutionizing the treatment of bacterial infections before the advent of penicillin.[3] Beyond their antibacterial properties, sulfonamide derivatives have demonstrated a vast range of biological activities, including antiviral, antidiabetic, anticancer, and diuretic effects.[3][4] Their utility stems from their ability to act as bioisosteres for other functional groups and to bind to various enzyme active sites. This established importance underscores the value of novel sulfonamide-containing building blocks in the exploration of new therapeutic agents.

Introducing 3-Aminopropane-1-sulfonamide hydrochloride

3-Aminopropane-1-sulfonamide hydrochloride is a small molecule that uniquely combines a flexible three-carbon aliphatic chain with two key functional groups: a terminal primary amine (as a hydrochloride salt) and a sulfonamide. This structure makes it a valuable intermediate for chemical synthesis. It can be considered a structural analog of biologically significant compounds such as homotaurine (3-aminopropanesulfonic acid), a compound investigated for its potential in treating Alzheimer's disease by modulating amyloid-beta aggregation.[5][6] The presence of the primary amine provides a reactive handle for derivatization, such as amide bond formation, while the sulfonamide group imparts specific physicochemical properties like hydrogen bonding capability and polarity.

Physicochemical Profile

The fundamental properties of 3-Aminopropane-1-sulfonamide hydrochloride are critical for its application in experimental design. The chemical structure and key identifiers are presented below.

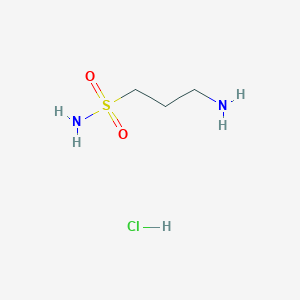

Caption: Chemical Structure of 3-Aminopropane-1-sulfonamide hydrochloride.

| Property | Value | Source(s) |

| CAS Number | 104458-33-5 | [1][2] |

| Molecular Formula | C₃H₁₁ClN₂O₂S | [1][7] |

| Molecular Weight | 174.65 g/mol | [1][7] |

| Synonyms | 1-Propanesulfonamide, 3-amino-, monohydrochloride | [1] |

| Appearance | Solid; White to light blue crystalline powder | [1][8] |

| Purity | Typically ≥96% | [1][9] |

| InChI Key | NQJRBKKDZRPLFE-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing Insights

While specific manufacturing protocols for 3-Aminopropane-1-sulfonamide hydrochloride are proprietary, a logical and efficient synthetic route can be proposed based on established principles of organic chemistry. The synthesis of the related compound, 3-aminopropanesulfonic acid, often starts from 3-amino-1-propanol, providing a validated precursor for the carbon backbone.[10]

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a protected 3-aminopropanol. The protection of the amine is a crucial first step to prevent side reactions during the subsequent sulfonation and chlorination steps.

Caption: Proposed synthetic workflow for 3-Aminopropane-1-sulfonamide hydrochloride.

Step-by-Step Experimental Protocol (Conceptual)

-

Amine Protection: 3-Amino-1-propanol is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), under basic conditions to yield Boc-protected 3-amino-1-propanol. This choice prevents the amine from reacting with the sulfonylating and chlorinating agents in subsequent steps.

-

Oxidation to Sulfonic Acid: The terminal alcohol is oxidized to a sulfonic acid. This is a challenging transformation and may require specialized reagents. A more common route involves starting with a thiol or using a halo-propane precursor for substitution with a sulfite salt, similar to methods used for 3-aminopropanesulfonic acid synthesis.[10]

-

Conversion to Sulfonyl Chloride: The resulting sulfonic acid is converted to the more reactive sulfonyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step is critical for activating the sulfonyl group for amination.

-

Amination: The sulfonyl chloride intermediate is carefully reacted with an excess of ammonia (aqueous or gaseous) to form the sulfonamide. The choice of solvent and temperature is key to maximizing yield and minimizing side products.

-

Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, typically using hydrochloric acid in an organic solvent like dioxane or methanol. This step simultaneously deprotects the primary amine and forms the desired hydrochloride salt, which often aids in purification by crystallization.

Applications in Drug Discovery and Research

The bifunctional nature of 3-Aminopropane-1-sulfonamide hydrochloride makes it a highly valuable scaffold for medicinal chemistry and biomarker development.

-

As a Versatile Chemical Building Block: The primary amine serves as a nucleophilic handle for a wide array of chemical transformations, including acylation, alkylation, and reductive amination. This allows for the straightforward incorporation of the propanesulfonamide moiety into larger, more complex molecules.

-

Scaffold for Focused Libraries: Researchers can use this compound as a starting point to generate libraries of novel compounds for screening. By reacting the amine with various carboxylic acids, sulfonyl chlorides, or isocyanates, a diverse set of molecules can be rapidly synthesized.

-

Linker in Bioconjugation: Analogous to its thiol counterpart (3-aminopropane-1-thiol hydrochloride), which is used in biomarker development, this molecule can function as a linker.[11] After conjugation via its amine, the sulfonamide group can provide desirable physicochemical properties such as increased solubility or specific hydrogen bonding interactions.

-

Probing Structure-Activity Relationships (SAR): In drug development, it can be used to synthesize analogs of known active compounds. For instance, it can be used to replace or extend parts of a lead molecule to probe the importance of the aminopropane or sulfonamide functionalities for biological activity, drawing inspiration from related structures like homotaurine in neuroscience research.[5]

Quality Control and Analytical Methodologies

Ensuring the purity and identity of starting materials is a fundamental requirement in drug development. A self-validating system of protocols is essential for quality assurance.

Purity Determination by Reverse-Phase HPLC

A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard for assessing the purity of polar, non-volatile compounds like this one.[12]

Caption: General workflow for purity analysis by RP-HPLC.

Detailed Protocol:

-

Mobile Phase Preparation: Prepare an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0) and filter through a 0.45 µm filter. The organic phase is typically HPLC-grade acetonitrile or methanol.

-

Standard/Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a suitable diluent to a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (as the compound lacks a strong chromophore).

-

Elution: A gradient elution may be required to resolve impurities, starting from ~5% organic phase and ramping up to ~95%.

-

-

Analysis: Inject the sample and integrate all peaks. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a suitable solvent (e.g., D₂O or DMSO-d₆) will confirm the carbon-hydrogen framework and the absence of significant organic impurities.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the cation (M-Cl)⁺.

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is mandatory when working with any chemical reagent.

Hazard Identification

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not detailed in the search results, related amine hydrochlorides and corrosive solids provide a basis for safe handling. It should be handled as a potentially corrosive and irritating substance.[13][14]

-

Skin/Eye Contact: May cause skin irritation and serious eye damage.[14][15]

-

Inhalation: May cause respiratory tract irritation.[14]

-

Ingestion: May be harmful if swallowed.[15]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH/MSHA-approved respirator.[15]

-

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[15]

Storage and Stability

-

Conditions: Store in a cool, dry, and well-ventilated place.[13][14]

-

Container: Keep the container tightly closed to protect from moisture.[13]

-

Incompatibilities: Keep away from strong oxidizing agents.[14]

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[13][15]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[13]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[13][14]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13][15]

Conclusion

3-Aminopropane-1-sulfonamide hydrochloride (CAS: 104458-33-5) is a promising and versatile chemical intermediate for the scientific research community. Its defined structure, combining a reactive primary amine with the medicinally significant sulfonamide moiety, positions it as a valuable tool for synthesizing novel compounds in drug discovery and related fields. By understanding its physicochemical properties, synthetic origins, analytical validation methods, and proper handling procedures, researchers can effectively and safely integrate this compound into their development pipelines, paving the way for new scientific advancements.

References

- SAFETY DATA SHEET. (2024, December 2).

-

3-Aminopropane-1-sulfonamide | CAS#:74494-51-2 | Chemsrc. (2025, August 22). Chemsrc. Retrieved January 14, 2026, from [Link]

- SAFETY DATA SHEET. (2025, December 18).

- Process for preparing 3-amino propane sulfonic acid. (2003, October 29). Google Patents.

-

Safety Data Sheet: 3-Aminopropane-1-sulfonic acid. (n.d.). Carl ROTH. Retrieved January 14, 2026, from [Link]

- Method of preparing 3-amino propane sulfonic acid. (n.d.). Google Patents.

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Retrieved January 14, 2026, from [Link]

-

3-AMINOPROPANE-1-SULFONIC ACID | CAS 3687-18-1. (n.d.). Matrix Fine Chemicals. Retrieved January 14, 2026, from [Link]

-

The Role of 3-Aminopropane-1-thiol Hydrochloride in Biomarker Development. (n.d.). NINGBO INNO PHARMCHEM. Retrieved January 14, 2026, from [Link]

- Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use. (n.d.). Google Patents.

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved January 14, 2026, from [Link]

-

Amino acid analysis. (n.d.). US Pharmacopeia (USP). Retrieved January 14, 2026, from [Link]

-

Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences. Retrieved January 14, 2026, from [Link]

-

What is the best method to determine 3-aminopropanol in a cream formulation? (2017, May 8). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

- 1. 3-Aminopropane-1-sulfonamide hydrochloride | CymitQuimica [cymitquimica.com]

- 2. 3-AMinopropane-1-sulfonaMide, HCl | 104458-33-5 [chemicalbook.com]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN108623501B - Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use - Google Patents [patents.google.com]

- 6. 3-Amino-1-propanesulfonic Acid | 3687-18-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. scbt.com [scbt.com]

- 8. 3-Amino-1-propanesulfonic acid, 95% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 9. calpaclab.com [calpaclab.com]

- 10. CN1451652A - Process for preparing 3-amino propane sulfonic acid - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. tis.wu.ac.th [tis.wu.ac.th]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

A Technical Guide to 3-Aminopropane-1-sulfonamide Hydrochloride: Properties, Analysis, and Applications

Introduction

3-Aminopropane-1-sulfonamide hydrochloride is a small molecule belonging to the sulfonamide class of organic compounds. While the broader sulfonamide family is renowned for its historical significance as the first class of effective antimicrobial agents, this specific molecule has carved out a distinct and critical role in modern medicinal chemistry.[1][2][3] It primarily serves not as a direct therapeutic agent, but as a versatile and highly valued building block in the synthesis of complex pharmaceutical compounds.

Its structure, featuring a primary amine and a sulfonamide group separated by a flexible three-carbon chain, makes it an ideal intermediate for constructing targeted inhibitors of key biological pathways. Notably, it is a documented precursor in the synthesis of potent and selective inhibitors for IκB kinase 2 (IKK-2), a central enzyme in the NF-κB signaling pathway that governs inflammation, immunity, and cell survival.[4]

This technical guide provides an in-depth overview of 3-Aminopropane-1-sulfonamide hydrochloride for researchers, chemists, and drug development professionals. It consolidates essential physicochemical data, outlines a robust analytical protocol for quality control, and explores its primary application as a strategic intermediate in the development of next-generation kinase inhibitors.

Physicochemical Properties

The hydrochloride salt form of 3-Aminopropane-1-sulfonamide enhances its stability and aqueous solubility, making it more amenable to handling and reaction setup compared to its freebase form. The fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₁₁ClN₂O₂S | [5][6][7] |

| Molecular Weight | 174.65 g/mol | [5][7][8] |

| Exact Mass | 174.6496 g/mol | [6] |

| CAS Number | 104458-33-5 | [6][9][10] |

| Appearance | White to off-white solid | [10] |

| Purity | Typically ≥95% | [6][7] |

| Synonyms | 3-Amino-propane-1-sulfonic acid amide hydrochloride | [10] |

Chemical Structure:

Synthesis and Chemical Reactivity

While multiple proprietary synthesis routes exist, a plausible and common strategy for producing molecules like 3-Aminopropane-1-sulfonamide hydrochloride involves a multi-step process starting from readily available precursors.

A general conceptual pathway can be inferred from related syntheses.[11][12] One such approach begins with 3-aminopropanol, which is first reacted with hydrogen chloride to protect the amine and convert the hydroxyl group into a better leaving group (γ-chloropropylamine hydrochloride).[11] This intermediate can then undergo reaction with a sulfonating agent, followed by amidation to install the sulfonamide group. The final product is isolated as the stable hydrochloride salt.

The primary utility of this compound lies in the reactivity of its terminal amine. This nucleophilic primary amine serves as a handle for covalent modification, allowing medicinal chemists to readily incorporate the propanesulfonamide fragment into a larger molecular scaffold, typically through amide bond formation or reductive amination.

Analytical Characterization

Ensuring the purity and identity of starting materials is a cornerstone of successful drug discovery and development. A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of 3-Aminopropane-1-sulfonamide hydrochloride. Standard methods include ¹H NMR and ¹³C NMR for structural confirmation, Mass Spectrometry for molecular weight verification, and FT-IR for functional group identification.

For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol describes a self-validating system for determining the purity of 3-Aminopropane-1-sulfonamide hydrochloride. The reverse-phase mode is selected for its excellent capability in separating small, polar, water-soluble compounds from potential non-polar impurities.

Expertise & Causality:

-

Column Choice: A C18 (octadecyl) column is a robust, general-purpose choice for retaining small polar molecules, offering a balance of hydrophobic interaction and resolution.

-

Mobile Phase: A buffered aqueous-organic mobile phase is critical. The 0.1% formic acid serves two purposes: it protonates residual silanols on the silica backbone to reduce peak tailing and ensures the analyte (a primary amine) remains in its protonated, more water-soluble form for consistent retention. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

-

Detection: UV detection at 210 nm is selected because, while the molecule lacks a strong chromophore, peptide and amide bonds exhibit absorbance at this low wavelength, making it suitable for near-universal detection of organic molecules.

Step-by-Step Methodology:

-

Preparation of Mobile Phases:

-

Mobile Phase A (Aqueous): Mix 1.0 mL of formic acid in 1000 mL of HPLC-grade water. Filter through a 0.22 µm membrane and degas for 15 minutes in an ultrasonic bath.

-

Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Degas before use.

-

-

Standard Solution Preparation (0.5 mg/mL):

-

Accurately weigh approximately 25 mg of 3-Aminopropane-1-sulfonamide hydrochloride reference standard into a 50 mL volumetric flask.

-

Add approximately 30 mL of Mobile Phase A and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature, then dilute to the mark with Mobile Phase A and mix thoroughly.

-

-

Sample Solution Preparation (0.5 mg/mL):

-

Prepare the sample solution using the same procedure as the standard solution.

-

-

Chromatographic Conditions:

Parameter Condition HPLC System Agilent 1260 Infinity II or equivalent Column C18, 4.6 x 150 mm, 5 µm particle size Mobile Phase Gradient elution (see table below) Flow Rate 1.0 mL/min Column Temp. 30°C Injection Vol. 10 µL | Detector | UV/PDA at 210 nm |

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 17.0 5 95 17.1 95 5 | 20.0 | 95 | 5 |

-

System Suitability & Analysis Sequence:

-

Equilibrate the column with the initial mobile phase conditions for at least 20 minutes.

-

Perform five replicate injections of the Standard Solution. The relative standard deviation (RSD) for the peak area should be ≤2.0%.

-

Inject a blank (Mobile Phase A).

-

Inject the Sample Solution in duplicate.

-

Inject the Standard Solution again to bracket the samples.

-

-

Data Analysis:

-

Calculate the purity of the sample using the area percent method.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Broader Potential in Medicinal Chemistry

Beyond IKK-2, the structural motif of 3-Aminopropane-1-sulfonamide hydrochloride is valuable in broader drug design. The sulfonamide group is a versatile functional group that can act as a hydrogen bond donor and acceptor and is often used as a bioisostere for other groups like carboxylic acids. [13][14]Furthermore, its non-hydrolyzable nature compared to an ester or amide makes it metabolically robust.

The parent sulfonic acid, 3-aminopropane-1-sulfonic acid (also known as homotaurine or tramiprosate), has been investigated for its role in preventing beta-amyloid aggregation in Alzheimer's disease, highlighting the biological relevance of this chemical scaffold. [15]This suggests that derivatives, including the sulfonamide, could be explored as scaffolds for targeting a wide array of biological targets where this specific combination of charge, polarity, and flexibility is beneficial.

Conclusion

3-Aminopropane-1-sulfonamide hydrochloride is more than a simple chemical; it is an enabling tool for medicinal chemistry and drug discovery. Its precise molecular weight of 174.65 g/mol and well-defined structure provide a reliable starting point for complex molecular synthesis. While its direct biological activity is limited, its true value is realized as a key building block for highly specific pharmacological agents, most notably inhibitors of the IKK-2 kinase. The robust analytical methods available for its characterization ensure high quality and reproducibility in research and development pipelines. As the quest for targeted therapies for inflammatory diseases and cancer continues, the demand for strategic intermediates like 3-Aminopropane-1-sulfonamide hydrochloride will undoubtedly remain strong.

References

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). CiteDrive.

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). PubMed.

- IKK2/NF-κB signaling protects neurons after traumatic brain injury. (2017). PubMed Central.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Sami Publishing Company.

- 3-aminopropane-1-sulfonamide hydrochloride. Santa Cruz Biotechnology.

- The IKK2/NF-{kappa}B pathway suppresses MYC-induced lymphomagenesis. (2009). PubMed.

- The IKK2/NF-κB pathway suppresses MYC-induced lymphomagenesis. (2009).

- The IκB kinase complex: master regulator of NF-κB signaling. (2008). PubMed Central.

- 3-Aminopropane-1-sulfonamide hydrochloride, 96% Purity. AKos GmbH.

- 3-Aminopropane-1-sulfonamide Hydrochloride | RUO. Benchchem.

- IkB kinase b (IKKb/IKK2/IKBKB)–a key molecule in signaling to the transcription factor NF-kB. (2008).

- 3-AMinopropane-1-sulfonaMide, HCl | 104458-33-5. ChemicalBook.

- 3-Aminopropane-1-sulfonamide hydrochloride. CymitQuimica.

- CAS:104458-33-5, 3-氨基丙-1-磺酰胺盐酸盐.

- CAS No : 104458-33-5| Chemical Name : 3-Aminopropane-1-sulfonamide Hydrochloride.

- Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: St

- Safety D

- Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. (2009).

- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.

- Analysis of trace levels of sulfonamides in surface water and soil samples by liquid chromatography-fluorescence. (2007).

- Sulfonamide Antibiotics Analyzed with HPLC- AppNote. (2026). MicroSolv.

- Process for preparing 3-amino propane sulfonic acid. (2003).

- 3-Aminopropane-1-sulfonamide | CAS#:74494-51-2. Chemsrc.

- Method of preparing 3-amino propane sulfonic acid. (2005).

- A selective IKK-2 inhibitor blocks NF-kappa B-dependent gene expression in interleukin-1 beta-stimulated synovial fibroblasts. (2003). PubMed.

- Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use. (2021).

- Selective IKK2 inhibitor IMD0354 disrupts NF-κB signaling to suppress corneal inflamm

- 3-Amino-1-propanesulfonic acid. Capot Chemical.

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. researchgate.net [researchgate.net]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. IKK2/NF-κB signaling protects neurons after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. benchchem.com [benchchem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 3-AMinopropane-1-sulfonaMide, HCl | 104458-33-5 [chemicalbook.com]

- 10. 3-Aminopropane-1-sulfonamide hydrochloride | CymitQuimica [cymitquimica.com]

- 11. CN1451652A - Process for preparing 3-amino propane sulfonic acid - Google Patents [patents.google.com]

- 12. CN1200929C - Method of preparing 3-amino propane sulfonic acid - Google Patents [patents.google.com]

- 13. [PDF] Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDAâApproved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode | CiteDrive [citedrive.com]

- 14. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN108623501B - Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of 3-Aminopropane-1-sulfonamide Hydrochloride and its Prevalent Analogue, Homotaurine

Executive Summary: This guide provides a detailed examination of the synthetic pathways related to 3-aminopropane-1-sulfonamide hydrochloride. A comprehensive literature review reveals a notable scarcity of direct synthetic procedures for the target sulfonamide. However, there is extensive documentation for the synthesis of its structural analogue, 3-aminopropane-1-sulfonic acid, commonly known as Homotaurine.

This document is structured in two parts. Part 1 delivers a thorough, field-proven protocol for the synthesis of Homotaurine via the ammonolysis of 1,3-propane sultone, a method well-established in the literature. Part 2 addresses the core topic by proposing a robust, multi-step synthetic pathway for 3-aminopropane-1-sulfonamide hydrochloride. This proposed route is grounded in fundamental organic chemistry principles and supported by citations to analogous transformations, providing a validated starting point for process development and research professionals.

Part 1: Synthesis of the Prevalent Analogue: 3-Aminopropane-1-sulfonic Acid (Homotaurine)

The synthesis of 3-aminopropane-1-sulfonic acid is frequently accomplished through the nucleophilic ring-opening of 1,3-propane sultone with ammonia. This method is efficient and high-yielding, making it a common choice for producing this GABA analogue.

Reaction Scheme

Figure 1: Synthesis of Homotaurine via ammonolysis of 1,3-propane sultone.

Causality and Mechanism

The reaction proceeds via a standard SN2 mechanism. Ammonia, acting as the nucleophile, attacks the least sterically hindered carbon of the sultone ring. This attack leads to the cleavage of the C-O bond, opening the cyclic ester and forming a zwitterionic intermediate which is the final product, Homotaurine. The use of a non-protic solvent like dioxane or THF is preferred over alcohols like ethanol, as the product can precipitate as a crystalline solid, which simplifies purification and prevents the formation of sticky, hard-to-handle side products.[1]

Experimental Workflow Diagram

Workflow for Homotaurine Synthesis.

Detailed Experimental Protocol

Adapted from CN1200929C[1]

-

Reactor Setup: To a pressure-rated reaction vessel equipped with a mechanical stirrer, gas inlet, and temperature probe, add 1,3-propane sultone (1.0 mol, 122.1 g).

-

Solvent Addition: Add 1,4-dioxane or tetrahydrofuran (THF) as the reaction medium. The typical solvent-to-raw material weight ratio is between 5:1 and 8:1 (approx. 600-1000 mL).[1]

-

Ammonolysis: Seal the reactor and begin stirring. Introduce anhydrous ammonia gas until the internal pressure reaches 0.1–0.3 MPa.[1]

-

Reaction: Gently heat the mixture to a constant temperature of 30–50 °C. Maintain the reaction at this temperature with continuous stirring for 2 to 4 hours, or until reaction completion is confirmed by TLC or other appropriate analysis.

-

Isolation: Cool the reaction vessel to room temperature. The product, 3-aminopropane-1-sulfonic acid, will have precipitated as a white crystalline solid.

-

Purification: Filter the solid product using a Büchner funnel. Wash the filter cake with two portions of the reaction solvent (e.g., 100 mL of THF) to remove any unreacted starting material.

-

Drying: Dry the purified solid in a vacuum oven at 50-60 °C until a constant weight is achieved. The process typically yields the product with a purity exceeding 99%.[1]

Safety Considerations

Critical: 1,3-Propane sultone is a potent alkylating agent and is classified as a toxic, mutagenic, and carcinogenic substance.[2][3] All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

Part 2: Proposed Synthesis Pathway for 3-Aminopropane-1-sulfonamide Hydrochloride

Retrosynthetic Analysis

A retrosynthetic approach reveals a clear strategy: the target molecule can be disconnected at the C-N and S-N bonds, tracing back to the key chloro-sulfonyl chloride intermediate, which itself derives from 1,3-propane sultone.

Retrosynthesis of the Target Molecule.

Step 1: Synthesis of 3-Chloropropane-1-sulfonyl Chloride

This key intermediate can be efficiently prepared by the ring-opening of 1,3-propane sultone using thionyl chloride (SOCl₂) in the presence of a catalytic amount of an N,N-disubstituted amide like dimethylformamide (DMF).[4]

-

Protocol: In a flask equipped with a reflux condenser and stirrer, add 1,3-propane sultone (1.0 mol, 122.1 g) to freshly distilled thionyl chloride (1.1 mol, 130.8 g). Add dimethylformamide (5 mL) as a catalyst. Heat the mixture to 60-80 °C with stirring for approximately 3 hours, or until the evolution of SO₂ gas ceases. After the reaction, remove the excess thionyl chloride by distillation. The crude product is then purified by vacuum distillation (boiling point: 70–73 °C at 0.1 mmHg) to yield 3-chloropropane-1-sulfonyl chloride.[4]

Step 2: Synthesis of 3-Chloropropane-1-sulfonamide

The conversion of a sulfonyl chloride to a primary sulfonamide is a classic and reliable transformation achieved through reaction with ammonia.[1][5]

-

Protocol: Dissolve the 3-chloropropane-1-sulfonyl chloride (1.0 mol, 177.05 g) in a suitable inert solvent like dichloromethane or THF. Cool the solution in an ice bath to 0 °C. Bubble anhydrous ammonia gas through the solution or add aqueous ammonium hydroxide dropwise with vigorous stirring. The reaction is exothermic and should be controlled. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The resulting mixture is then worked up by washing with water, drying the organic layer, and removing the solvent under reduced pressure to yield crude 3-chloropropane-1-sulfonamide.

Step 3: Introduction of the Primary Amino Group

The final key step is the conversion of the terminal chloro group to a primary amine. Direct amination with ammonia is often problematic due to polyalkylation. Therefore, more controlled methods are required. Two highly effective strategies are presented below.

Method A: Gabriel Synthesis The Gabriel synthesis is a classic method for transforming primary alkyl halides into primary amines, using potassium phthalimide as an ammonia surrogate to prevent over-alkylation.[6][7]

-

N-Alkylation: In a flask with a reflux condenser, stir 3-chloropropane-1-sulfonamide (1.0 mol, 157.6 g) with potassium phthalimide (1.05 mol, 194.4 g) in a polar aprotic solvent like DMF at 80-100 °C for several hours until the starting halide is consumed (monitor by TLC). After cooling, the reaction mixture is poured into water to precipitate the N-alkylated phthalimide intermediate, which is then filtered and dried.

-

Deprotection (Ing-Manske Procedure): The dried intermediate is suspended in ethanol or THF, and hydrazine hydrate (1.1 mol, 55.1 g) is added.[8] The mixture is heated to reflux for 2-4 hours. During this time, the phthalhydrazide byproduct precipitates as a white solid. After cooling, the phthalhydrazide is filtered off. The filtrate contains the desired 3-aminopropane-1-sulfonamide.

Method B: Azide Substitution Followed by Reduction This two-step sequence is an excellent alternative, involving the SN2 displacement of the chloride with an azide ion, followed by reduction to the primary amine.[9]

-

Azide Substitution: Dissolve 3-chloropropane-1-sulfonamide (1.0 mol, 157.6 g) in DMF or DMSO. Add sodium azide (NaN₃, 1.2 mol, 78.0 g) and heat the mixture to 60-80 °C. The reaction progress is monitored by TLC. Once complete, the mixture is cooled and poured into water, and the product, 3-azidopropane-1-sulfonamide, is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated. Safety Note: Organic azides can be energetic; handle with care and avoid heating neat material to high temperatures.

-

Azide Reduction: The crude azide can be reduced under various conditions. A common and mild method is the Staudinger reduction.[10] Dissolve the 3-azidopropane-1-sulfonamide in THF, add water (1.5 eq), followed by triphenylphosphine (PPh₃, 1.1 eq). The reaction is stirred at room temperature overnight. The product is then isolated after an appropriate workup to remove the triphenylphosphine oxide byproduct.

Step 4: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt, which aids in purification and improves the stability and handling of the final product.

-

Protocol: Dissolve the crude 3-aminopropane-1-sulfonamide from Step 3 in a suitable solvent like isopropanol or diethyl ether. Cool the solution in an ice bath. Slowly add a solution of HCl in isopropanol or bubble dry HCl gas through the solution until precipitation is complete. The white solid, 3-aminopropane-1-sulfonamide hydrochloride, is collected by filtration, washed with cold solvent, and dried under vacuum.

Data and Characterization Summary

| Compound | Formula | MW ( g/mol ) | Expected Yield | Key Characterization Methods |

| 3-Aminopropane-1-sulfonic Acid (Homotaurine) | C₃H₉NO₃S | 139.17 | >90%[1] | ¹H NMR, ¹³C NMR, IR, Melting Point (~300 °C dec.)[11] |

| 3-Chloropropane-1-sulfonyl Chloride | C₃H₆Cl₂O₂S | 177.05 | 85-98%[4] | ¹H NMR, ¹³C NMR, GC-MS, Refractive Index |

| 3-Chloropropane-1-sulfonamide | C₃H₈ClNO₂S | 157.62 | To be optimized | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| 3-Aminopropane-1-sulfonamide Hydrochloride | C₃H₁₁ClN₂O₂S | 174.65 | To be optimized | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Elemental Analysis |

Conclusion

While the direct synthesis of 3-aminopropane-1-sulfonamide hydrochloride is not prominently featured in scientific literature, a logical and high-potential synthetic route can be constructed from readily available starting materials. This guide provides a validated protocol for the synthesis of the closely related and often-referenced Homotaurine. Furthermore, it presents a detailed, step-by-step proposed pathway for the target sulfonamide, beginning with the robust synthesis of the key intermediate, 3-chloropropane-1-sulfonyl chloride. The subsequent steps, involving sulfonamide formation and the introduction of the primary amine via either the Gabriel synthesis or an azide-reduction sequence, are based on reliable and well-documented chemical transformations. This comprehensive guide serves as a practical resource for researchers to undertake the synthesis of these valuable compounds.

References

-

SLONEKER, J. H., et al. (1962). SYNTHESIS AND PROPERTIES OF HOMOTAURINE. Canadian Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Homotaurine and taurine are structural GABA analogs with close... Available at: [Link]

- Google Patents. (1972). US3641140A - Process for the preparation of chloroalkane sulphonyl chlorides.

- Google Patents. (1965). US3218352A - Homotaurine process.

-

Regulations.gov. (2009). Homotaurine. Available at: [Link]

-

Wikipedia. (n.d.). Gabriel synthesis. Available at: [Link]

- Google Patents. (2005). CN1200929C - Method of preparing 3-amino propane sulfonic acid.

-

Wikipedia. (n.d.). 1,3-Propane sultone. Available at: [Link]

-

NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Available at: [Link]

-

Chemistry Steps. (n.d.). The Gabriel Synthesis. Available at: [Link]

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. Available at: [Link]

-

Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]

-

Master Organic Chemistry. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Available at: [Link]

-

ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Available at: [Link]

-

Al-Huniti, M. H., et al. (2018). The chemistry of amine-azide interconversion: catalytic diazotransfer and regioselective azide reduction. PubMed. Available at: [Link]

-

IARC Publications. (n.d.). 1,3-PROPANE SULTONE 1. Exposure Data. Available at: [Link]

-

Wang, Z., et al. (2021). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. National Institutes of Health. Available at: [Link]

Sources

- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. US3641140A - Process for the preparation of chloroalkane sulphonyl chlorides - Google Patents [patents.google.com]

- 5. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

An In-depth Technical Guide to the Solubility of 3-Aminopropane-1-sulfonamide Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Aminopropane-1-sulfonamide hydrochloride (CAS No: 104458-33-5). While specific quantitative solubility data for this compound is not extensively available in published literature, this document serves as a vital resource for researchers, scientists, and drug development professionals by detailing the foundational principles governing its solubility. We present a thorough examination of its physicochemical properties, theoretical solubility considerations in various solvent classes, and a detailed, field-proven experimental protocol for accurate solubility determination. This guide is designed to empower researchers to generate reliable solubility data, a critical parameter in drug discovery and formulation development.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical development. For an active pharmaceutical ingredient (API) like 3-Aminopropane-1-sulfonamide hydrochloride, understanding its solubility is paramount for several reasons:

-

Bioavailability: Poor aqueous solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in incomplete absorption and reduced therapeutic efficacy.[1]

-

Formulation Development: Knowledge of an API's solubility in various solvents is essential for developing stable and effective dosage forms, whether they are oral solids, liquids, or parenteral solutions.[2]

-

Process Chemistry: Solubility data guides the selection of appropriate solvents for synthesis, purification, and crystallization processes, impacting yield and purity.

3-Aminopropane-1-sulfonamide hydrochloride is an organic compound featuring both a primary amine and a sulfonamide functional group.[2] Its hydrochloride salt form suggests a strategy to enhance aqueous solubility compared to the free base. This guide will delve into the factors influencing its dissolution.

Physicochemical Properties of 3-Aminopropane-1-sulfonamide Hydrochloride

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its solubility behavior.

| Property | Value/Information | Source |

| CAS Number | 104458-33-5 | [2] |

| Molecular Formula | C₃H₁₁ClN₂O₂S | [2] |

| Molecular Weight | 174.65 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| LogP (free base) | -1.64 | [3] |

| Aqueous Solubility | Stated as "soluble in water," but quantitative data is not publicly available. | [2] |

The LogP of the free base (-1.64) indicates a high degree of hydrophilicity.[3] The conversion to a hydrochloride salt further increases its polarity, suggesting that 3-Aminopropane-1-sulfonamide hydrochloride is likely to exhibit good solubility in polar solvents, particularly water. The presence of the sulfonamide group, which is weakly acidic, and the primary amine, which is basic, means that the compound's solubility will be pH-dependent.[4]

Theoretical Framework for Solubility

The solubility of 3-Aminopropane-1-sulfonamide hydrochloride is governed by the interplay of its structure with the properties of the solvent. The principle of "like dissolves like" is a useful starting point.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have hydrogen bond donor and acceptor capabilities. Given the polar nature of the hydrochloride salt and the presence of amine and sulfonamide groups capable of hydrogen bonding, high solubility is anticipated in these solvents. In aqueous media, the salt will dissociate into the protonated aminopropylsulfonamide cation and the chloride anion, which will be readily solvated by water molecules.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents possess dipole moments but lack acidic protons. Dimethyl sulfoxide (DMSO) is a powerful, highly polar organic solvent capable of dissolving a wide range of substances.[5] It is expected to be an effective solvent for 3-Aminopropane-1-sulfonamide hydrochloride. Solvents like acetone and acetonitrile are also polar and may offer moderate solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and hydrogen bonding capabilities. It is predicted that 3-Aminopropane-1-sulfonamide hydrochloride will have very low to negligible solubility in nonpolar solvents due to the large energy mismatch between the highly polar solute and the nonpolar solvent.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the Saturation Shake-Flask Method .[1] This method is reliable and widely used in the pharmaceutical industry.[6] The following protocol provides a robust framework for determining the solubility of 3-Aminopropane-1-sulfonamide hydrochloride.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.

Materials and Equipment

-

3-Aminopropane-1-sulfonamide hydrochloride

-

Selected solvents (e.g., deionized water, pH buffers, ethanol, methanol, DMSO)

-

Scintillation vials or flasks with screw caps

-

Thermostatic shaker or orbital incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Validated analytical method (e.g., HPLC-UV, LC-MS)

Step-by-Step Protocol

-

Preparation: Add an excess amount of 3-Aminopropane-1-sulfonamide hydrochloride to a pre-weighed vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[6]

-

Solvent Addition: Accurately add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (typically 24-48 hours) to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, separate the saturated solution from the solid phase. This can be achieved by:

-

Centrifugation: Centrifuge the vials to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a solvent-compatible syringe filter to remove any remaining solid particles.

-

-

Analysis: Accurately dilute an aliquot of the clear, saturated filtrate with an appropriate solvent. Quantify the concentration of 3-Aminopropane-1-sulfonamide hydrochloride using a validated analytical method, such as HPLC-UV, against a standard calibration curve.

-

Calculation: Express the solubility in desired units, such as mg/mL, g/100g of solvent, or molarity.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

As quantitative solubility data for 3-Aminopropane-1-sulfonamide hydrochloride is not publicly available, the following table is presented for illustrative purposes to guide researchers in organizing their experimental findings.

Table 1: Hypothetical Solubility of 3-Aminopropane-1-sulfonamide Hydrochloride at 25 °C

| Solvent | Solvent Type | Predicted Solubility Range | Hypothetical Value (mg/mL) |

| Water (pH 7.0) | Polar Protic | High | > 100 |

| 0.1 M HCl (pH 1.2) | Polar Protic | Very High | > 200 |

| PBS (pH 7.4) | Polar Protic | High | > 100 |

| Ethanol | Polar Protic | Moderate to High | 20 - 50 |

| Methanol | Polar Protic | Moderate to High | 30 - 60 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | > 100 |

| Acetone | Polar Aprotic | Low to Moderate | 1 - 10 |

| Acetonitrile | Polar Aprotic | Low to Moderate | 1 - 10 |

| Hexane | Nonpolar | Very Low / Insoluble | < 0.1 |

| Toluene | Nonpolar | Very Low / Insoluble | < 0.1 |

Note: These values are hypothetical and intended for illustrative purposes only. Actual experimental determination is required.

Conclusion

This technical guide has provided a detailed framework for understanding and determining the solubility of 3-Aminopropane-1-sulfonamide hydrochloride. While specific experimental data is sparse, the compound's physicochemical properties strongly suggest high solubility in polar solvents, particularly water and DMSO, and poor solubility in nonpolar media. The provided shake-flask protocol offers a robust and reliable method for researchers to generate the precise solubility data necessary to advance their research and development activities. Accurate solubility assessment is a critical early step that informs downstream decisions in medicinal chemistry, formulation, and overall drug development strategy.

References

-

Chemsrc. (2025, August 22). 3-Aminopropane-1-sulfonamide | CAS#:74494-51-2. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved January 14, 2026, from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 14, 2026, from [Link]

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved January 14, 2026, from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Summary of solubility measurement protocols of each company before harmonization. Retrieved January 14, 2026, from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 14, 2026, from [Link]

-

ACS Publications. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Retrieved January 14, 2026, from [Link]

-

Chinese Pharmaceutical Journal. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved January 14, 2026, from [Link]

-

Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 14, 2026, from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved January 14, 2026, from [Link]

-

National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2025, August 10). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. Retrieved January 14, 2026, from [Link]

-

Chemsrc. (2025, August 22). 3-Aminopropane-1-sulfonamide | CAS#:74494-51-2. Retrieved January 14, 2026, from [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved January 14, 2026, from [Link]

-

The BMJ. (2026, January 6). SOLUBILITY OF SULPHONAMIDES. Retrieved January 14, 2026, from [Link]

-

Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved January 14, 2026, from [Link]

-

PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved January 14, 2026, from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Aminopropane-1-sulfonamide | CAS#:74494-51-2 | Chemsrc [chemsrc.com]

- 4. 3-AMINOPROPANE-1-SULFONIC ACID | CAS 3687-18-1 [matrix-fine-chemicals.com]

- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS:104458-33-5, 3-氨基丙-1-磺酰胺盐酸盐-毕得医药 [bidepharm.com]

Unraveling the Enigma: A Mechanistic Investigation of 3-Aminopropane-1-sulfonamide Hydrochloride

Executive Summary

This technical guide addresses the mechanism of action of 3-Aminopropane-1-sulfonamide hydrochloride, a compound for which direct, comprehensive research is notably scarce. In the absence of a well-documented primary mechanism, this document adopts a first-principles, structure-activity relationship approach. By dissecting the molecule into its core functional components—the sulfonamide head and the aminopropane tail—we can infer and propose scientifically grounded, testable hypotheses regarding its biological activity.

This guide is structured not as a definitive statement of fact, but as a strategic roadmap for the researcher. We will explore two primary, plausible mechanistic pathways: the classical antibacterial action typical of sulfonamides via dihydropteroate synthase inhibition, and a neuromodulatory role based on the structural analogy of the aminopropane backbone to GABAergic agonists. For each proposed mechanism, we provide a deep dive into the underlying biochemistry, authoritative insights into experimental design, and detailed, field-tested protocols to empower researchers to rigorously test these hypotheses. Our objective is to transform a knowledge gap into a well-defined field of inquiry, providing the tools and intellectual framework to elucidate the true biological function of this compound.

Introduction: Deconstructing the Molecule

3-Aminopropane-1-sulfonamide hydrochloride is a simple yet intriguing molecule. Its chemical structure presents a compelling duality. The presence of the sulfonamide group (SO₂NH₂) immediately brings to mind the vast class of sulfa drugs, renowned for their antimicrobial properties.[1][2] Conversely, the 3-aminopropane backbone is a structural analog of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, suggesting a potential role in neuroscience.[3]

This guide will, therefore, proceed along two parallel lines of investigation, each grounded in one of these structural features. We will treat the compound as a potential antibacterial agent and as a potential neuromodulatory agent, providing the theoretical and practical frameworks to validate or refute each possibility.

| Property | Value | Source |

| CAS Number | 104458-33-5 | [4][5][6] |

| Molecular Formula | C₃H₁₁ClN₂O₂S | [5][6][7] |

| Molecular Weight | 174.65 g/mol | [6][7] |

| Synonyms | 1-Propanesulfonamide, 3-amino-, monohydrochloride | [5] |

| Physical Form | Solid | [5] |

Hypothesis I: The Sulfonamide as an Antibacterial Agent

The most established mechanism for sulfonamide-containing compounds is the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[8] This pathway is essential for the biosynthesis of nucleotides and certain amino acids, making it an excellent target for antimicrobial drugs, as mammals obtain folic acid from their diet and lack this enzyme.[8]

The Folic Acid Synthesis Pathway

DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate. Sulfonamides, due to their structural similarity to PABA, act as competitive inhibitors of DHPS, halting the pathway and preventing bacterial replication.

Caption: Hypothesized inhibition of the bacterial folic acid pathway by 3-Aminopropane-1-sulfonamide.

Experimental Protocol: DHPS Inhibition Assay (Coupled Spectrophotometric)

This protocol provides a robust method for determining if 3-Aminopropane-1-sulfonamide hydrochloride inhibits DHPS activity. The assay couples the DHPS reaction to the dihydrofolate reductase (DHFR) reaction, allowing for continuous monitoring via spectrophotometry.[8][9]

Principle: The product of the DHPS reaction, dihydropteroate, is immediately used as a substrate by an excess of DHFR, which reduces it to tetrahydrofolate. This second reaction consumes NADPH, and the rate of NADPH oxidation can be monitored by the decrease in absorbance at 340 nm. The rate is directly proportional to DHPS activity.[8]

Materials:

-

Recombinant Dihydropteroate Synthase (DHPS)

-

Recombinant Dihydrofolate Reductase (DHFR)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

para-Aminobenzoic acid (PABA)

-

NADPH

-

Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, pH 7.6

-

3-Aminopropane-1-sulfonamide hydrochloride (Test Compound)

-

Sulfamethoxazole (Positive Control Inhibitor)

-

DMSO (Vehicle Control)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of PABA, DHPPP, and NADPH in Assay Buffer.

-

Prepare a stock solution of the test compound and Sulfamethoxazole in DMSO. Create a dilution series for IC₅₀ determination.

-

-

Assay Setup (per well):

-

Add 170 µL of Assay Buffer.

-

Add 5 µL of PABA solution (final concentration ~5 µM).

-

Add 5 µL of DHPPP solution (final concentration ~5 µM).

-

Add 5 µL of NADPH solution (final concentration ~200 µM).

-

Add 5 µL of DHFR solution (to excess).

-

Add 2 µL of the test compound dilution (or DMSO for control, or Sulfamethoxazole for positive control).

-

-

Enzyme-Inhibitor Pre-incubation:

-

Add 5 µL of DHPS enzyme solution (final concentration ~5 nM).

-

Mix and incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the final substrate (either PABA or DHPPP can be used to initiate if others are pre-mixed).

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well.

-

Plot the percent inhibition versus the log of the inhibitor concentration.

-

Determine the IC₅₀ value using a non-linear regression fit (log(inhibitor) vs. response -- variable slope).

-

Hypothesis II: The Aminopropane Backbone as a Neuromodulator

The structural similarity of 3-aminopropane-1-sulfonamide to GABA and, more closely, to homotaurine (3-aminopropane-1-sulfonic acid), suggests a potential interaction with GABA receptors.[3] Homotaurine is known to be a GABA receptor agonist.[3] If our test compound acts similarly, it would bind to GABA receptors, likely GABA-A, opening chloride channels and causing hyperpolarization of the neuron, leading to an inhibitory effect on neurotransmission.

The GABAergic Synapse

GABA-A receptors are ligand-gated ion channels. When GABA (or an agonist) binds, the channel opens, allowing Cl⁻ ions to flow into the cell. This influx of negative charge makes the neuron less likely to fire an action potential, thus producing an inhibitory effect.

Caption: Hypothesized agonistic action at a postsynaptic GABA-A receptor.

Experimental Protocol: GABA-A Receptor Radioligand Binding Assay

This protocol determines if the test compound can bind to the GABA-A receptor by measuring its ability to displace a known radiolabeled ligand.[10][11]

Principle: A preparation of brain membranes rich in GABA-A receptors is incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the receptor (e.g., [³H]muscimol). The amount of radioligand bound is measured in the presence and absence of increasing concentrations of the unlabeled test compound. A potent binder will displace the radioligand, leading to a decrease in measured radioactivity.[10][12]

Materials:

-

Rat whole brain tissue (or specific regions like the cortex)

-

Radioligand: [³H]muscimol

-

Unlabeled Ligand for Non-Specific Binding: GABA (10 mM)

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

3-Aminopropane-1-sulfonamide hydrochloride (Test Compound)

-

High-speed refrigerated centrifuge

-

Tissue homogenizer

-

Liquid scintillation counter and vials

-

Glass fiber filters

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brains in ice-cold Homogenization Buffer.

-

Centrifuge at 1,000 x g for 10 min at 4°C.

-

Collect the supernatant and centrifuge at 140,000 x g for 30 min at 4°C.

-

Resuspend the pellet in ice-cold deionized water and re-homogenize to induce osmotic shock.

-

Centrifuge again at 140,000 x g for 30 min.

-

Wash the pellet by resuspending in Binding Buffer and centrifuging twice more.

-

Resuspend the final pellet in a known volume of Binding Buffer to determine protein concentration (e.g., via Bradford assay). Store aliquots at -80°C.[10]

-

-

Binding Assay:

-

Thaw membrane aliquots on ice.

-

Set up assay tubes in triplicate:

-

Total Binding: Membranes + [³H]muscimol (~5 nM) + Binding Buffer.

-

Non-Specific Binding (NSB): Membranes + [³H]muscimol + excess unlabeled GABA (10 mM).

-

Displacement: Membranes + [³H]muscimol + varying concentrations of the test compound.

-

-

Ensure the final volume in each tube is constant (e.g., 500 µL).

-

Incubate tubes at 4°C for 45 minutes.[10]

-

-

Termination and Filtration:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing each filter 3 times with ice-cold Binding Buffer to separate bound from free radioligand.

-

-

Quantification:

-

Place filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding versus the log concentration of the test compound.

-

Determine the IC₅₀ (concentration of test compound that displaces 50% of the radioligand). This can be converted to a binding affinity constant (Ki).

-

Alternative Hypothesis & Experimental Workflow

While less probable based on its simple structure, it is worth noting that some sulfonamides are known inhibitors of carbonic anhydrase (CA).[1][13] This family of enzymes is crucial for pH regulation and CO₂ transport.[1] A simple colorimetric assay using p-nitrophenyl acetate as a substrate could quickly screen for this activity.[14][15]

To systematically elucidate the true mechanism, a tiered experimental approach is recommended.

Caption: A logical workflow for the systematic investigation of the compound's mechanism of action.

Conclusion

The mechanism of action for 3-Aminopropane-1-sulfonamide hydrochloride remains to be empirically determined. However, a robust scientific investigation can be built upon the hypotheses derived from its chemical structure. The evidence points toward two primary, testable pathways: inhibition of bacterial dihydropteroate synthase or agonism of the GABA-A receptor. The detailed protocols and logical workflow provided in this guide equip researchers with the necessary tools to move from hypothesis to data. By systematically evaluating these potential mechanisms, the scientific community can elucidate the biological role of this compound, paving the way for its potential application in either antimicrobial or neurological research.

References

-

GABA-A Receptor Binding Assay Protocol. (n.d.). University of North Carolina at Chapel Hill, PDSP. Retrieved from [Link]

-

Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 5, Unit 5.9. Retrieved from [Link]

-

Zhao, S., et al. (2012). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry, 427(2), 183-187. Retrieved from [Link]

-

Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Retrieved from [Link]

-

Reitsch, J., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7283. Retrieved from [Link]

-

Yun, M. K., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(5), 1022-1031. Retrieved from [Link]

-

Masiulis, S., et al. (2019). Biochemistry and binding assay. ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. assaygenie.com [assaygenie.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-AMinopropane-1-sulfonaMide, HCl | 104458-33-5 [chemicalbook.com]

- 5. 3-Aminopropane-1-sulfonamide hydrochloride | CymitQuimica [cymitquimica.com]

- 6. calpaclab.com [calpaclab.com]

- 7. scbt.com [scbt.com]

- 8. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. PDSP - GABA [kidbdev.med.unc.edu]

- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to Investigating the Biological Activity of 3-Aminopropane-1-sulfonamide hydrochloride

Abstract: 3-Aminopropane-1-sulfonamide hydrochloride is a small molecule featuring two key pharmacophores: a flexible aminopropane backbone and a primary sulfonamide group. This structure suggests plausible, yet underexplored, interactions with significant biological targets. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate its potential biological activities. We move beyond mere protocols to explain the scientific rationale behind a phased experimental approach, focusing on hypothesis-driven target validation and phenotypic screening. This document outlines detailed methodologies for assessing activity at carbonic anhydrases and GABA receptors, establishing a baseline cytotoxicity profile, and interpreting the resulting data, thereby creating a self-validating system for inquiry.

Introduction: Structural Rationale and Core Hypotheses

3-Aminopropane-1-sulfonamide hydrochloride is a structurally intriguing molecule. Its potential bioactivity can be inferred by dissecting its core components:

-

The Sulfonamide Moiety (-SO₂NH₂): This functional group is a cornerstone of medicinal chemistry.[1] It is the defining feature of potent inhibitors of carbonic anhydrase (CA), a family of zinc-containing metalloenzymes crucial to physiological pH balance and implicated in glaucoma, epilepsy, and cancer.[2][3] The sulfonamide group can coordinate with the zinc ion in the active site of these enzymes.[4]

-

The Aminopropane Backbone (NH₂-CH₂-CH₂-CH₂-): This flexible three-carbon chain terminating in a primary amine bears a structural resemblance to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This similarity suggests a potential for interaction with GABA receptors (GABA-A or GABA-B), which are critical targets for therapies addressing neurological and psychiatric disorders.[5] Indeed, analogues of 3-aminopropanesulfonamide have been evaluated as antagonists at GABA-B receptors.[6]

Based on this structural analysis, we can formulate two primary hypotheses for the biological activity of 3-Aminopropane-1-sulfonamide hydrochloride:

Hypothesis 1: The compound acts as an inhibitor of one or more carbonic anhydrase isoforms. Hypothesis 2: The compound modulates GABAergic neurotransmission by binding to GABA receptors.

This guide will provide the experimental framework to test these hypotheses rigorously.

A Phased Approach to Biological Activity Screening

A logical, phased approach is critical to efficiently allocate resources and build a coherent biological profile of the compound. We recommend a workflow that begins with fundamental cytotoxicity assessment, moves to specific in vitro target-based assays, and can then logically progress to more complex cell-based functional assays.

Caption: A logical workflow for screening 3-Aminopropane-1-sulfonamide hydrochloride.

Experimental Protocols & Methodologies

This section provides detailed, self-validating protocols for the key assays outlined in our screening workflow.

Foundational Assay: Cytotoxicity Profiling

Causality: Before testing for specific bioactivity, it is essential to determine the concentration range at which the compound is not broadly toxic to cells. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8] This assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9]

Protocol 3.1.1: MTT Cytotoxicity Assay

-

Cell Seeding: Seed a suitable cell line (e.g., HEK293 or a neuronally-derived line like SH-SY5Y) in a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours at 37°C in 5% CO₂.[10]

-

Compound Preparation: Prepare a stock solution of 3-Aminopropane-1-sulfonamide hydrochloride in a suitable vehicle (e.g., sterile water or DMSO). Perform a serial dilution in serum-free culture medium to create a range of test concentrations (e.g., 1 µM to 1000 µM).

-

Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include "vehicle only" wells as a negative control and wells with a known cytotoxic agent as a positive control. Incubate for a relevant period (e.g., 24-72 hours).[10]

-

MTT Addition: Remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[8] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[8][10] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measurement: Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).

Target Validation Assays

Causality: This assay directly tests Hypothesis 1. It leverages the esterase activity of CAs, where the enzyme hydrolyzes a chromogenic substrate like p-nitrophenyl acetate (p-NPA).[2][4] An inhibitor will reduce the rate of this reaction, measured by a decrease in the formation of the yellow p-nitrophenol product.[4] This provides a quantitative measure of inhibitory potency (IC50).

Protocol 3.2.1: Colorimetric CA Inhibition Screening

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Enzyme Solution: Prepare a working solution of a human CA isoform (e.g., hCA I or hCA II) in assay buffer.

-

Substrate Solution: Prepare a solution of p-nitrophenyl acetate (p-NPA) in a solvent like acetonitrile.

-